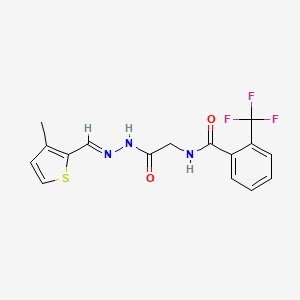

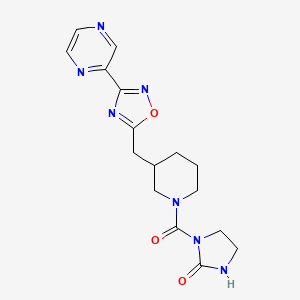

![molecular formula C15H12FN5O3 B2773094 N-(2-(6-氟-4-氧代苯并[d][1,2,3]三唑-3(4H)-基)乙基)-6-氧代-1,6-二氢吡啶-3-甲酰胺 CAS No. 1903687-78-4](/img/structure/B2773094.png)

N-(2-(6-氟-4-氧代苯并[d][1,2,3]三唑-3(4H)-基)乙基)-6-氧代-1,6-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

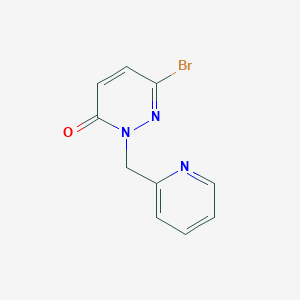

The compound appears to contain a 1,2,3-triazine ring, which is a type of heterocyclic compound. These compounds are often used in the development of pharmaceuticals and agrochemicals . The presence of the fluoro group could potentially enhance the compound’s reactivity and selectivity .

Molecular Structure Analysis

The compound seems to contain a 1,2,3-triazine ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like rearrangement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the fluoro group could potentially affect the compound’s reactivity and selectivity .科学研究应用

微波辅助合成和生物活性

研究人员已经开发了在微波辅助下合成含有青霉素或头孢菌素酸部分的杂化分子的方法,并探索了它们的生物活性。这些化合物表现出抗菌、抗脲酶和抗脂肪酶活性,突出了它们在对抗各种微生物感染和疾病方面的潜力 (Başoğlu et al., 2013).

抗菌和抗结核活性

一系列新合成的羧酰胺衍生物表现出显着的抗结核和抗菌活性,其中一些衍生物优于参考药物。这证明了此类化合物在开发结核病和细菌感染新疗法中的潜力 (Bodige et al., 2020).

抗癌和抗菌剂

含芳基-5-氧代-1,2,4-三嗪-3-基部分的氟代氨基化合物已被合成并评估为抗菌剂。这些化合物中硝基和氟元素的存在显示出很高的活性,表明它们在开发新型抗菌疗法中的适用性 (Bawazir & Abdel-Rahman, 2018).

镅(III)的分离增强

新的疏水性三齿氮杂环试剂已被研究其在硝酸中从铕(III)中分离镅(III)的能力。这项研究提供了此类化合物在核废料管理和核材料回收中的应用见解 (Hudson et al., 2006).

潜在的抗 HIV-1 和 CDK2 抑制剂

氟代取代的 1,2,4-三嗪酮已被研究其作为抗 HIV-1 和 CDK2 抑制剂的潜力。这项研究强调了这些化合物在开发治疗 HIV-1 和癌症的药物中的重要性,在两个治疗领域都显示出显着的活性 (Makki et al., 2014).

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The increased availability of acetylcholine enhances cholinergic transmission, which can have various downstream effects depending on the specific context and location within the body .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The inhibition of AChE and BuChE results in increased acetylcholine levels, which can enhance cognitive function. This makes the compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease . The compound also exhibits significant neuroprotective activity against H2O2-induced oxidative stress .

未来方向

属性

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O3/c16-10-2-3-12-11(7-10)15(24)21(20-19-12)6-5-17-14(23)9-1-4-13(22)18-8-9/h1-4,7-8H,5-6H2,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFAJKCIFVCKCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

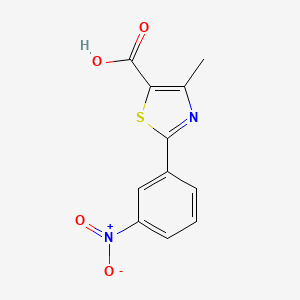

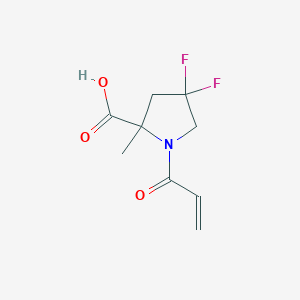

![ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2773017.png)

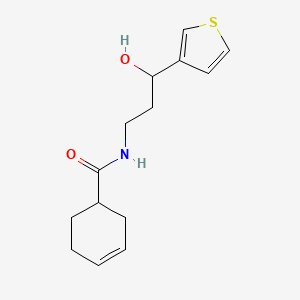

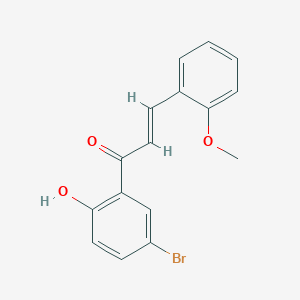

![6-allyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2773018.png)

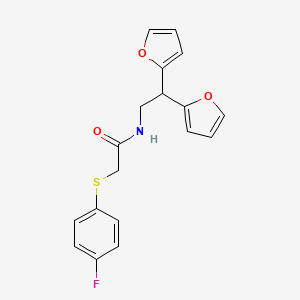

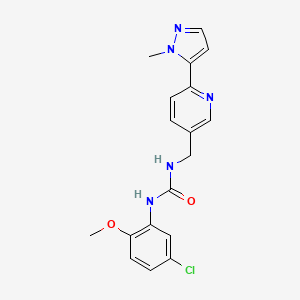

![2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773021.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B2773025.png)